3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine core substituted with pyrazolyl and piperazinyl groups, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
A structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which are used as antidiabetic agents .
Mode of Action
Based on the information about the structurally similar compound, it can be inferred that the compound might interact with its targets (possibly dipeptidylpeptidase 4) to inhibit their activity . This inhibition could lead to an increase in the levels of incretin hormones, which can inhibit glucagon release, stimulate insulin secretion, and decrease blood glucose levels .
Biochemical Pathways
If the compound acts as a dipeptidylpeptidase 4 inhibitor like its structurally similar compound , it could affect the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are involved in regulating insulin secretion. Inhibition of dipeptidylpeptidase 4 prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .
Pharmacokinetics
The structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is slightly soluble in dmso and methanol . This suggests that the compound might have similar solubility properties, which could affect its absorption and distribution in the body.
Result of Action
If the compound acts as a dipeptidylpeptidase 4 inhibitor, it could lead to an increase in the levels of incretin hormones, resulting in increased insulin secretion and decreased blood glucose levels .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been involved in C–H bond functionalization . This suggests that 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine might interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds have shown inhibitory activity against certain cell lines , suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to bind to the colchicine binding site of the tubulin , which could suggest a possible mechanism of action for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone under acidic conditions.
Formation of the pyridazine ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazine core.
Substitution with piperazine: The final step involves the nucleophilic substitution of the pyridazine derivative with 4-(2-phenylethyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: Another heterocyclic compound with a pyrazole ring, known for its antimicrobial and antioxidant activities.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors for antidiabetic applications.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazole and piperazine moieties within a pyridazine framework makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-17-9-12-26(23-17)20-8-7-19(21-22-20)25-15-13-24(14-16-25)11-10-18-5-3-2-4-6-18/h2-9,12H,10-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKPLNBGGWTBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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